molecular formula C44H70O17 B12113039 Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl

Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl

Cat. No.: B12113039
M. Wt: 871.0 g/mol
InChI Key: MXFOMMHAIRXMFQ-UHFFFAOYSA-N
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Description

Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl, also known as diosgenin 3-O-beta-D-glucopyranoside, is a naturally occurring steroidal saponin. It is commonly found in various plant species, particularly in the Dioscoreaceae family. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl typically involves the glycosylation of diosgenin. Diosgenin is first extracted from plant sources such as Dioscorea species. The glycosylation process involves the reaction of diosgenin with a suitable glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver triflate. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of diosgenin from plant sources is optimized for higher yields, and the glycosylation reaction is scaled up using industrial reactors. The purification of the final product is achieved through techniques like column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in steroidogenesis and cell signaling.

    Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C44H70O17

Molecular Weight

871.0 g/mol

IUPAC Name

2-[4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3

InChI Key

MXFOMMHAIRXMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1

Origin of Product

United States

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